3-Amino-1-(benzyloxy)-3-methylbutan-2-ol
Overview
Description
3-Amino-1-(benzyloxy)-3-methylbutan-2-ol is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.289. The purity is usually 95%.
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Scientific Research Applications
1. Ehrlich Pathway Analysis
Matheis, Granvogl, and Schieberle (2016) studied the Ehrlich pathway, which involves enzymatic conversion of amino acids into alcohols, such as 2-methylbutanol and 2-methylbutanoic acid. This study aids in understanding the biochemical processes involving similar compounds to 3-Amino-1-(benzyloxy)-3-methylbutan-2-ol in fermented foods (Matheis, Granvogl, & Schieberle, 2016).
2. Toxicological Evaluation
Arthur et al. (2015) conducted a toxicological evaluation of flavors structurally related to this compound, assessing their safety in food and beverage applications. This study is relevant for understanding the safety profile of similar compounds (Arthur et al., 2015).
3. Asymmetric Synthesis Applications
He et al. (2013) achieved an asymmetric synthesis of a pheromone using a key intermediate compound similar to this compound. This synthesis approach is significant for the production of bioactive compounds (He et al., 2013).
4. Role in Resolving Agents
Touet, Ruault, and Brown (2006) explored the use of a compound similar to this compound as a base for resolving racemic acids. This study contributes to the understanding of chiral resolution in chemical synthesis (Touet, Ruault, & Brown, 2006).
5. Enantioselective Synthesis
Ikunaka et al. (2002) reported an enantioselective synthesis of a central intermediate of an HIV protease inhibitor, using a method involving a compound similar to this compound. This showcases its application in the synthesis of pharmaceuticals (Ikunaka et al., 2002).
Properties
IUPAC Name |
3-amino-3-methyl-1-phenylmethoxybutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,13)11(14)9-15-8-10-6-4-3-5-7-10/h3-7,11,14H,8-9,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZIMOJSYZEDGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COCC1=CC=CC=C1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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